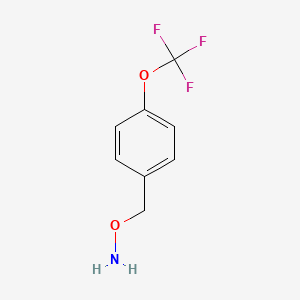

O-(4-(trifluoromethoxy)benzyl)hydroxylamine

Description

Contextualizing Hydroxylamine (B1172632) Derivatives in Modern Organic Synthesis

Hydroxylamine and its derivatives are versatile reagents and intermediates in organic synthesis. wikipedia.org The presence of the N-O bond provides a unique reactive site, allowing for the construction of a variety of important functional groups. Historically, hydroxylamines have been crucial for the synthesis of oximes and hydroxamic acids, which are themselves important in various applications, including as precursors to amines and as metal-chelating agents in biological systems. acs.org

In modern organic synthesis, the utility of hydroxylamine derivatives has expanded significantly. They are employed in the construction of complex nitrogen-containing heterocycles, which form the core of many pharmaceuticals. acs.org Furthermore, substituted hydroxylamines are utilized in the development of novel antibacterial agents by acting as radical scavengers that can inhibit essential bacterial enzymes. acs.orgnih.gov The ability to readily modify the substituents on the nitrogen or oxygen atoms of the hydroxylamine core allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making them highly adaptable for various synthetic strategies.

Significance of Trifluoromethoxybenzyl Moieties in Chemical Scaffolds

The trifluoromethoxy (-OCF3) group is a highly sought-after substituent in medicinal chemistry and drug design. mdpi.com Its inclusion in a molecular scaffold can profoundly influence a compound's physicochemical and biological properties. The strong electron-withdrawing nature of the trifluoromethoxy group can alter the acidity or basicity of nearby functional groups, impacting how a molecule interacts with its biological target. beilstein-journals.org

One of the most significant advantages of the trifluoromethoxy group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the group resistant to enzymatic degradation, which can lead to a longer biological half-life for a drug candidate. mdpi.com Furthermore, the trifluoromethoxy group is more lipophilic than a simple methoxy (B1213986) group, which can improve a molecule's ability to cross cell membranes. beilstein-journals.org This combination of electronic influence, metabolic stability, and increased lipophilicity makes the trifluoromethoxybenzyl moiety a valuable component in the design of new therapeutic agents. mdpi.com For instance, the incorporation of trifluoromethylated benzyl (B1604629) groups has been shown to influence the stereoselectivity of glycosylation reactions, a critical process in the synthesis of complex carbohydrates and glycoconjugates. nih.govacs.org

Research Landscape and Emerging Themes for O-(4-(trifluoromethoxy)benzyl)hydroxylamine

While research specifically focused on this compound is still emerging, the existing literature on related compounds provides a clear indication of its potential applications. A significant area of interest lies in its use as a building block for the synthesis of enzyme inhibitors. The hydroxylamine functionality can be used to introduce an N-O linkage into a larger molecule, which can be critical for binding to the active site of an enzyme.

A pertinent example is the investigation of structurally similar compounds, such as O-alkylhydroxylamines, as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a promising target for cancer immunotherapy. In these studies, the benzylhydroxylamine core serves as a scaffold, and substitutions on the benzyl ring are explored to optimize inhibitory activity. The synthesis of these derivatives often involves the reaction of a substituted benzyl alcohol or benzyl halide with a protected hydroxylamine followed by deprotection.

The trifluoromethoxy group in the 4-position of the benzyl ring of the title compound is expected to confer advantageous properties, such as increased metabolic stability and enhanced binding affinity, making it an attractive candidate for further investigation in drug discovery programs. Future research will likely focus on the synthesis of libraries of molecules derived from this compound and the evaluation of their biological activity against a range of therapeutic targets.

Below is a table summarizing the key properties of this compound and a closely related compound for comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| This compound | C8H8F3NO2 | 207.15 | Emerging building block in medicinal chemistry |

| 3-(Trifluoromethoxy)benzylamine | C8H8F3NO | 191.15 | Intermediate in organic synthesis |

Structure

3D Structure

Properties

IUPAC Name |

O-[[4-(trifluoromethoxy)phenyl]methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12/h1-4H,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGCUCFAELENTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629826 | |

| Record name | O-{[4-(Trifluoromethoxy)phenyl]methyl}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535975-99-6 | |

| Record name | O-{[4-(Trifluoromethoxy)phenyl]methyl}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for O 4 Trifluoromethoxy Benzyl Hydroxylamine

Historical Perspectives on Hydroxylamine (B1172632) Synthesis

Hydroxylamine (NH₂OH) was first prepared in 1865 by Wilhelm Clemens Lossen, who synthesized its salt, hydroxylammonium chloride, by reacting tin and hydrochloric acid in the presence of ethyl nitrate (B79036). wikipedia.org The pure, free base form of hydroxylamine, a colorless crystalline solid, was isolated later in 1891 by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer. wikipedia.org

Early and historically significant methods for producing hydroxylamine and its salts include:

The Raschig Process: This has been a dominant industrial method involving the reduction of ammonium (B1175870) nitrite (B80452) with bisulfite and sulfur dioxide to form a hydroxylamido-N,N-disulfonate anion, which is then hydrolyzed to yield hydroxylamine sulfate. sciencemadness.org

Electrolytic Reduction: Julius Tafel discovered that hydroxylamine salts could be produced through the electrolytic reduction of nitric acid using either hydrochloric or sulfuric acid. wikipedia.orgsciencemadness.org

Reduction of Nitrous Acid: Another established route involves the reduction of nitrous acid or potassium nitrite with bisulfite. wikipedia.org

These foundational methods provided the chemical community with access to hydroxylamine, a versatile reagent used extensively in the synthesis of oximes, which are precursors to polyamides like Nylon 6. wikipedia.orgbritannica.com The chemistry of hydroxylamine itself, however, presents challenges in selective functionalization due to the presence of two nucleophilic centers (nitrogen and oxygen).

Precursor Chemistry and Building Blocks for O-(4-(trifluoromethoxy)benzyl)hydroxylamine

The synthesis of the target molecule is a convergent process requiring two primary building blocks: a hydroxylamine synthon and a 4-(trifluoromethoxy)benzylating agent.

Hydroxylamine Precursors: Direct alkylation of hydroxylamine is often complicated by a lack of selectivity, leading to mixtures of N-alkylated, O-alkylated, and dialkylated products, with N-alkylation typically being the favored pathway. wikipedia.org To circumvent this, N-protected hydroxylamine derivatives are commonly employed to ensure selective O-alkylation. Key precursors include:

N-Hydroxyphthalimide: A widely used crystalline solid that can be selectively O-alkylated. The phthalimide (B116566) group can be subsequently removed, typically via hydrazinolysis, to liberate the desired O-substituted hydroxylamine. mdpi.comnih.gov

tert-Butyl N-hydroxycarbamate: This reagent offers an alternative to N-hydroxyphthalimide. It can be O-alkylated under basic conditions, and the N-Boc protecting group is readily cleaved with acid, avoiding the use of hydrazine (B178648). organic-chemistry.orgorganic-chemistry.org

Ethyl N-hydroxyacetimidate: This precursor allows for O-alkylation, and the ethoxyethylidene protecting group can be removed under different conditions, offering strategic advantages in multistep syntheses. researchgate.net

4-(Trifluoromethoxy)benzyl Precursors: The 4-(trifluoromethoxy)benzyl group is introduced using an electrophilic benzylating agent. The trifluoromethoxy (OCF₃) group is a notable substituent in medicinal chemistry, valued for its high lipophilicity and strong electron-withdrawing nature, which can enhance metabolic stability and binding affinity of molecules. beilstein-journals.orgchemimpex.com Common precursors for this group are:

4-(Trifluoromethoxy)benzyl Chloride or Bromide: These benzyl (B1604629) halides are effective electrophiles for the alkylation of the hydroxylamine precursor. 4-(Trifluoromethoxy)benzyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.comgoogle.com

4-(Trifluoromethoxy)benzyl Alcohol: This alcohol can be converted into a more reactive species by transforming the hydroxyl group into a better leaving group, such as a mesylate or tosylate, which then serves as the alkylating agent. organic-chemistry.orgbiosynth.com

| Precursor Type | Example Compound | Role in Synthesis |

| Hydroxylamine Source | N-Hydroxyphthalimide | Protects the nitrogen atom to direct alkylation to the oxygen atom. |

| tert-Butyl N-hydroxycarbamate | An alternative N-protected hydroxylamine allowing for acidic deprotection. | |

| Benzylating Agent | 4-(Trifluoromethoxy)benzyl Chloride | Provides the electrophilic 4-(trifluoromethoxy)benzyl group for the Sₙ2 reaction. |

| 4-(Trifluoromethoxy)benzyl Alcohol | Can be converted to a sulfonate ester to act as an alkylating agent. |

Established Synthetic Routes to this compound

The formation of this compound is primarily achieved through the nucleophilic substitution reaction between a hydroxylamine precursor and a 4-(trifluoromethoxy)benzyl electrophile.

Achieving selective O-alkylation is the central challenge in the synthesis of O-substituted hydroxylamines. Several reliable strategies have been established to overcome the inherent tendency for N-alkylation.

The Phthalimide Method: A robust and widely documented route involves the O-alkylation of N-hydroxyphthalimide with a suitable electrophile, such as a benzyl halide. nih.gov The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). The resulting N-(benzyloxy)phthalimide intermediate is then cleaved, most commonly with hydrazine hydrate (B1144303), to release the free O-benzylhydroxylamine. nih.gov

The N-Boc-Hydroxylamine Method: This strategy utilizes tert-butyl N-hydroxycarbamate. The hydroxyl group is first deprotonated with a base (e.g., DBU), followed by reaction with an alkylating agent (often a mesylate derived from the corresponding alcohol). organic-chemistry.org The key advantage of this method is the final deprotection step, which proceeds under acidic conditions (e.g., HCl in ether), thus avoiding the often harsh and toxic hydrazine used in the phthalimide method. organic-chemistry.orgorganic-chemistry.org

The Mitsunobu Reaction: This reaction provides a pathway to O-alkylated products from N-hydroxyphthalimide and an alcohol. researchgate.net It involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). While effective, this method generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative), which can complicate purification.

The specific synthesis of this compound would typically follow the phthalimide or N-Boc-hydroxylamine route.

A representative synthesis using the phthalimide method would proceed in two steps:

Alkylation: N-hydroxyphthalimide is reacted with 4-(trifluoromethoxy)benzyl chloride in the presence of a base like potassium carbonate. This Sₙ2 reaction forms N-(4-(trifluoromethoxy)benzyloxy)phthalimide.

Deprotection: The intermediate is treated with hydrazine hydrate in a solvent such as ethanol. This cleaves the phthalimide group, which precipitates as phthalhydrazide, leaving the desired this compound in solution, which can then be isolated, often as a hydrochloride salt.

The electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the benzylic carbon in 4-(trifluoromethoxy)benzyl chloride, potentially facilitating the nucleophilic substitution step. chemimpex.comacs.org

| Step | Reactants | Product | Purpose |

| 1. Alkylation | N-Hydroxyphthalimide + 4-(Trifluoromethoxy)benzyl Chloride | N-(4-(trifluoromethoxy)benzyloxy)phthalimide | Forms the C-O bond and attaches the benzyl group. |

| 2. Deprotection | N-(4-(trifluoromethoxy)benzyloxy)phthalimide + Hydrazine Hydrate | This compound | Removes the phthalimide protecting group to yield the final product. |

Advanced and Sustainable Synthetic Approaches to this compound

While traditional methods are effective, modern synthetic chemistry emphasizes the development of more efficient, safer, and sustainable processes.

Continuous Flow Synthesis: For related compounds like N-benzylhydroxylamine hydrochloride, batch processes can pose safety risks due to the decomposition of hydroxylamine at high temperatures. mdpi.com Continuous flow technology offers a safer and more efficient alternative by using small reactor volumes, providing superior temperature control, and allowing for rapid optimization. mdpi.com This approach could be adapted for the O-alkylation step in the synthesis of the title compound, potentially improving yield and safety.

Catalytic Methods: The development of catalytic routes for C-N and C-O bond formation is a major goal of modern synthesis. While direct catalytic O-benzylation of hydroxylamine remains challenging, palladium-catalyzed methods have been developed for the O-arylation of hydroxylamine equivalents. organic-chemistry.org Future research may lead to transition-metal-catalyzed approaches for O-alkylation that avoid the need for stoichiometric activating agents or protecting groups.

Phase-Transfer Catalysis (PTC): The alkylation of N-hydroxyphthalimide can be performed efficiently under phase-transfer conditions. This technique uses a catalyst (e.g., a quaternary ammonium salt) to shuttle the nucleophile from an aqueous or solid phase into an organic phase containing the electrophile. PTC often leads to milder reaction conditions, reduced use of hazardous organic solvents, and simpler workup procedures, making it a more advanced and scalable approach.

Green Chemistry Considerations in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound involves evaluating the environmental impact of the entire synthetic sequence, from precursors to the final product.

Atom Economy: Synthetic routes involving protecting groups, like the phthalimide method, inherently have lower atom economy due to the mass of the protecting group that is discarded in the deprotection step. Methods that could avoid protecting groups would be superior in this regard.

Reagent and Solvent Choice:

Avoiding Hazardous Reagents: A significant green advantage is offered by the N-Boc-hydroxylamine method, which avoids the use of hydrazine, a highly toxic and potentially explosive reagent. organic-chemistry.orgorganic-chemistry.org

Safer Solvents: Traditional syntheses often employ polar aprotic solvents like DMF, which are under increasing scrutiny for their toxicity. The development of procedures in greener solvents (e.g., cyclopentyl methyl ether, 2-methyltetrahydrofuran) or under phase-transfer conditions that minimize organic solvent use is desirable. researchgate.net

Process Intensification:

Electrosynthesis: For the production of the hydroxylamine precursor itself, green electrosynthetic strategies are emerging. These methods can produce hydroxylamines from simple feedstocks like nitrate or nitric oxide, often in aqueous media at room temperature, avoiding the use of harsh chemical reducing agents. researchgate.netrepec.orgacs.org

One-Pot Procedures: A one-pot preparation of O-(halo-substituted benzyl) hydroxylamine derivatives by O-benzylation of N-hydroxyurethane followed by basic deprotection has been described. researchgate.net Such procedures reduce waste and improve efficiency by minimizing intermediate isolation and purification steps.

| Green Chemistry Principle | Application in Synthesis | Advantage |

| Use of Safer Reagents | Employing the N-Boc-hydroxylamine route. | Avoids the use of toxic and explosive hydrazine for deprotection. organic-chemistry.org |

| Process Intensification | Developing one-pot or continuous flow processes. | Increases safety, reduces waste, and improves efficiency. mdpi.comresearchgate.net |

| Sustainable Precursors | Using electrosynthesis to generate hydroxylamine. | Reduces reliance on traditional, energy-intensive processes like the Raschig process. researchgate.netrepec.org |

Chemical Reactivity and Mechanistic Investigations of O 4 Trifluoromethoxy Benzyl Hydroxylamine

Fundamental Reactivity of the Hydroxylamine (B1172632) Functional Group

The hydroxylamine functional group (-NH-OH) is characterized by the presence of adjacent nitrogen and oxygen atoms, both bearing lone pairs of electrons. This arrangement imparts a unique chemical reactivity to the molecule. Hydroxylamine can act as both a Lewis base, donating its nitrogen lone pair, and as a weak acid through the dissociation of the hydroxyl proton. atamanchemicals.com The pKa of hydroxylamine is approximately 6.02, indicating it is a weak acid, while its pKb is 7.96, signifying it is also a weak base. atamanchemicals.com

The nitrogen atom of the hydroxylamine group is a potent nucleophile, a property enhanced by the "alpha effect," where the adjacent oxygen atom's lone pair increases the nucleophilicity of the nitrogen. masterorganicchemistry.com This heightened nucleophilicity allows hydroxylamines to readily participate in addition reactions with electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. wikipedia.orgquora.com

Furthermore, the N-O bond in hydroxylamines is relatively weak and susceptible to cleavage under various conditions, including reductive or oxidative processes, which leads to a diverse range of reaction pathways. mdpi.comnih.gov

Influence of the 4-(Trifluoromethoxy)benzyl Moiety on Reactivity Profiles

This electron-withdrawing nature of the 4-(trifluoromethoxy)benzyl moiety is expected to decrease the electron density on the nitrogen atom of the hydroxylamine group. Consequently, this would reduce its basicity and nucleophilicity compared to unsubstituted O-benzylhydroxylamine. The rate of reactions where the hydroxylamine acts as a nucleophile would, therefore, be anticipated to be slower.

Conversely, the electron-withdrawing effect would increase the acidity of the hydroxyl proton, making the deprotonation of the hydroxylamine easier. This could facilitate reactions that proceed through the corresponding anion.

Key Reaction Pathways Involving O-(4-(trifluoromethoxy)benzyl)hydroxylamine

A primary reaction pathway for this compound is its nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form O-benzyl oximes. byjus.com This reaction is a cornerstone of hydroxylamine chemistry and proceeds via a two-step mechanism involving initial nucleophilic attack followed by dehydration. quora.com

The general reaction can be depicted as follows:

R(R')C=O + H₂NOCH₂-C₆H₄-OCF₃ → R(R')C=NOCH₂-C₆H₄-OCF₃ + H₂O

The electron-withdrawing nature of the 4-(trifluoromethoxy)benzyl group is expected to decrease the rate of the initial nucleophilic attack compared to O-benzylhydroxylamine with electron-donating substituents.

Table 1: Representative Nucleophilic Addition Reactions

| Carbonyl Compound | Product |

|---|---|

| Benzaldehyde | O-(4-(trifluoromethoxy)benzyl)benzaldehyde oxime |

| Acetophenone | O-(4-(trifluoromethoxy)benzyl)acetophenone oxime |

| Cyclohexanone | O-(4-(trifluoromethoxy)benzyl)cyclohexanone oxime |

This compound can undergo condensation reactions with carboxylic acids and their derivatives to form O-benzyl hydroxamic acids. nih.goveurjchem.com These reactions typically require activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent. nih.gov

R-COOH + H₂NOCH₂-C₆H₄-OCF₃ → R-C(=O)NH-OCH₂-C₆H₄-OCF₃ + H₂O

A notable ligation reaction is the chemoselective reaction between N-alkylhydroxylamines and α-ketoacids to form amide bonds through a decarboxylative condensation, which proceeds without the need for coupling reagents. sci-hub.sesemanticscholar.org

Table 2: Illustrative Condensation Reactions

| Reactant | Product Type |

|---|---|

| Acyl Chloride | O-benzyl hydroxamic acid |

| Carboxylic Acid (with coupling agent) | O-benzyl hydroxamic acid |

| α-Ketoacid | Amide (via decarboxylative ligation) |

The N-O bond in this compound is susceptible to both oxidation and reduction. Oxidation can lead to the formation of nitrones, particularly in the case of N,N-disubstituted hydroxylamines. chimia.ch

Detailed Mechanistic Elucidation of Reactions Employing this compound

The formation of an oxime from a hydroxylamine and a carbonyl compound is a well-studied reaction, and its mechanism provides a framework for understanding the reactivity of this compound. The reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate. chemtube3d.comic.ac.uk

The mechanism involves the following key steps:

Protonation of the carbonyl oxygen: In an acidic medium, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Computational studies suggest that this step can be concerted with proton transfers involving solvent molecules to avoid significant charge buildup. ic.ac.uk

Proton transfer: A proton is transferred from the nitrogen atom to one of the oxygen atoms, forming a good leaving group (water).

Dehydration: The elimination of a water molecule and deprotonation of the nitrogen-bound oxygen results in the formation of the final oxime product.

The electron-withdrawing 4-(trifluoromethoxy)benzyl group would primarily affect the rate of the initial nucleophilic attack (step 2). A lower electron density on the nitrogen would slow down this step. The subsequent steps of proton transfer and dehydration are less likely to be significantly impacted by the electronic nature of the benzyl (B1604629) substituent.

For condensation reactions leading to hydroxamic acids, the mechanism involves the nucleophilic attack of the hydroxylamine on an activated carboxylic acid derivative. For instance, with an acyl chloride, the reaction proceeds via a standard nucleophilic acyl substitution mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbonyl carbon.

Stereochemical Control and Selectivity in this compound Transformations

The ability to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. For a molecule such as this compound, which possesses reactive sites amenable to the formation of new stereocenters, understanding and controlling the stereochemical outcome of its reactions is of paramount importance.

Stereochemical control in chemical transformations can be broadly categorized into two main strategies: diastereoselective and enantioselective synthesis.

Diastereoselective Synthesis: This approach is relevant when a molecule already contains one or more stereocenters and a new stereocenter is created during a reaction. The existing chirality in the substrate can influence the formation of the new stereocenter, leading to a preferential formation of one diastereomer over another. In the context of this compound, if it were to react with a chiral reagent, such as a chiral ketone or aldehyde, the formation of the resulting oxime or nitrone could proceed with diastereoselectivity. The facial selectivity of the attack on the carbonyl group would be influenced by the steric and electronic properties of both the hydroxylamine and the chiral carbonyl compound.

For instance, the reaction of this compound with a chiral ketone, under appropriate conditions, could theoretically yield a mixture of diastereomeric oximes. The ratio of these diastereomers, known as the diastereomeric ratio (d.r.), would be a measure of the stereoselectivity of the reaction.

Table 1: Hypothetical Diastereoselective Oximation Reaction

| Entry | Chiral Ketone | Reaction Conditions | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | (R)-3-Methylcyclohexanone | Acidic catalysis | Data not available |

Note: This table is hypothetical and for illustrative purposes only. No experimental data for these specific reactions has been found in the reviewed literature.

Enantioselective Synthesis: This strategy is employed when a new stereocenter is created from an achiral starting material, resulting in the preferential formation of one enantiomer over the other. This is typically achieved through the use of a chiral catalyst or a chiral auxiliary. A chiral catalyst, which is not consumed in the reaction, creates a chiral environment that favors the formation of one enantiomeric product. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed.

Should this compound be involved in a reaction that generates a new stereocenter, such as an addition to a prochiral Michael acceptor, the use of a chiral catalyst could, in principle, lead to an enantiomerically enriched product. The effectiveness of such a process is measured by the enantiomeric excess (e.e.), which quantifies the preference for one enantiomer.

Table 2: Potential Enantioselective Transformations

| Reaction Type | Chiral Catalyst/Auxiliary | Substrate | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Michael Addition | Chiral Phase-Transfer Catalyst | Prochiral α,β-unsaturated ester | Data not available |

Note: This table illustrates potential areas of research. No specific experimental data for these reactions involving this compound has been identified.

The trifluoromethoxy group on the benzyl moiety of the target compound could play a significant role in influencing stereoselectivity. Its electronic properties (strong electron-withdrawing nature) and steric bulk could affect the transition state geometries of reactions, thereby impacting the diastereomeric or enantiomeric outcome.

Derivatization and Functionalization Strategies Utilizing O 4 Trifluoromethoxy Benzyl Hydroxylamine

Formation of O-Substituted Hydroxylamine (B1172632) Adducts

The primary and most widely utilized derivatization strategy for O-(4-(trifluoromethoxy)benzyl)hydroxylamine involves the reaction of its nucleophilic nitrogen atom with electrophilic carbonyl compounds. This reaction, typically with aldehydes and ketones, leads to the formation of stable O-substituted oxime ethers. This transformation is a cornerstone of its application in both synthesis and analytical chemistry.

The reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the corresponding oxime. researchgate.netquora.com This method is highly efficient for converting carbonyl-containing molecules into derivatives with altered physicochemical properties. O-benzylhydroxylamine and its analogs are frequently employed as derivatizing agents to enhance the detectability of carbonyl compounds in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The introduction of the benzyl (B1604629) group increases the hydrophobicity and ionization efficiency of the analyte.

Furthermore, the hydroxylamine moiety can react with activated carboxylic acids to form hydroxamic acid derivatives, although the formation of oximes from carbonyls is more common. researchgate.netnih.gov

Below is a table illustrating the formation of oxime adducts from various carbonyl compounds, based on the general reactivity of O-substituted hydroxylamines.

| Carbonyl Compound | This compound | Resulting Adduct Type |

| Benzaldehyde | Reacts | O-benzyl aldoxime |

| Acetophenone | Reacts | O-benzyl ketoxime |

| Cyclohexanone | Reacts | O-benzyl ketoxime |

| Glyoxal | Reacts | Bis(O-benzyl oxime) |

This table represents the expected reactivity based on established chemical principles for O-substituted hydroxylamines.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound presents a secondary site for functionalization, primarily through electrophilic aromatic substitution (EAS). The nature of the substituents already on the ring dictates the rate and regioselectivity of these reactions. wikipedia.org The trifluoromethoxy (-OCF3) group at the para position is a key director of this reactivity.

The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which exerts a powerful negative inductive effect (-I). youtube.com This effect deactivates the aromatic ring towards electrophilic attack, making reactions slower compared to unsubstituted benzene. youtube.comuci.edu

In terms of regioselectivity, electron-withdrawing groups typically direct incoming electrophiles to the meta positions (positions 3 and 5 relative to the benzyl group). wikipedia.orguci.edu Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the aromatic ring of this compound are expected to yield 3,4-disubstituted products. This contrasts with electron-donating groups, which are typically ortho, para-directors. uci.edu

A summary of substituent effects in electrophilic aromatic substitution is provided in the table below.

| Substituent Group | Example | Electronic Effect | Reactivity Effect | Directing Influence |

| Alkyl | -CH₃ | Electron-donating | Activating | ortho, para |

| Hydroxyl | -OH | Electron-donating | Strongly Activating | ortho, para |

| Halogen | -Cl, -Br | Electron-withdrawing | Deactivating | ortho, para |

| Trifluoromethoxy | -OCF₃ | Strongly Electron-withdrawing | Strongly Deactivating | meta |

| Nitro | -NO₂ | Strongly Electron-withdrawing | Strongly Deactivating | meta |

Post-Synthetic Modification Approaches

Post-synthetic modification (PSM) is a powerful strategy where a core molecular structure is first assembled and then subsequently altered to introduce new functional groups or properties. nih.govescholarship.org For derivatives of this compound, PSM can be envisioned in a two-step process.

First, the hydroxylamine is used to form a stable adduct, typically an oxime, with a multifunctional carbonyl compound. This initial molecule would contain other, less reactive functional groups. In the second step, these other functional groups can be selectively modified without altering the initially formed oxime ether linkage.

For instance, this compound could be reacted with an aldehyde that also contains a terminal alkyne or a protected amine. After the formation of the oxime, the alkyne could undergo a "click" reaction, or the amine could be deprotected and acylated. nih.gov This approach allows for the modular construction of complex molecules where the O-(4-(trifluoromethoxy)benzyl)oxyamino moiety serves as a stable foundational component. This strategy is particularly prevalent in the synthesis and functionalization of complex materials like metal-organic frameworks (MOFs), where reactive handles are installed on the organic linkers for subsequent modification. researchgate.netresearchgate.net

Chemo- and Regioselective Derivatization Methodologies

Successful derivatization strategies often depend on achieving high levels of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. The reaction of this compound with carbonyls is highly chemoselective. It readily forms oximes with aldehydes and ketones under conditions where other functional groups, such as esters, amides, or nitriles, remain unaffected. yccskarad.com In some cases, enhanced chemoselectivity can be achieved, for example, by using specific catalysts that favor the reaction with aldehydes over the generally less reactive ketones. yccskarad.com

Regioselectivity , or the control of reaction site, is most relevant to the functionalization of the aromatic ring as discussed previously. The strong meta-directing influence of the -OCF3 group ensures that electrophilic substitution occurs predictably at the C3 and C5 positions of the phenyl ring. youtube.comuci.edu This predictable outcome is crucial for the rational design and synthesis of specific isomers of more complex derivatives.

The table below highlights examples of these selective methodologies.

| Selectivity Type | Reaction | Substrate | Reagent | Outcome |

| Chemoselectivity | Oxime Formation | Molecule with aldehyde and ester groups | This compound | Selective reaction at the aldehyde group, leaving the ester intact. |

| Regioselectivity | Nitration | O-(4-(trifluoromethoxy)benzyl) moiety | HNO₃/H₂SO₄ | Substitution occurs at the meta positions (C3/C5) relative to the benzylic carbon. |

Applications of O 4 Trifluoromethoxy Benzyl Hydroxylamine As a Synthetic Reagent and Building Block

Utility in the Construction of Complex Organic Molecules

O-(4-(trifluoromethoxy)benzyl)hydroxylamine is a valuable tool for synthetic chemists aiming to construct intricate organic molecules, including biologically active compounds and drug analogues. The incorporation of the 4-(trifluoromethoxy)benzyl moiety can significantly influence the physicochemical properties of a target molecule. The trifluoromethoxy group (-OCF3) is highly lipophilic and electron-withdrawing, which can enhance metabolic stability, binding affinity to biological targets, and membrane permeability. smolecule.com

This reagent is primarily used to introduce the O-benzylhydroxylamine functionality, which can then be further transformed. For instance, it readily reacts with aldehydes and ketones to form stable oxime ethers. This reactivity is fundamental in various synthetic strategies, allowing for the protection of carbonyl groups or the introduction of a nitrogen-containing functionality at a specific position within a complex molecular framework.

Table 1: Reactivity of this compound

| Reactant | Functional Group | Product | Significance |

| Aldehyde | -CHO | Oxime Ether | Protection of carbonyls, introduction of nitrogen |

| Ketone | -C(O)- | Oxime Ether | Protection of carbonyls, introduction of nitrogen |

| Activated Carboxylic Acid | -COOH | O-acyl hydroxylamine (B1172632) | Precursor to other functional groups |

Role in Ligation Chemistry for Molecular Assembly

Ligation chemistry involves the joining of molecular fragments, often in a highly specific and efficient manner. This compound plays a significant role in this area, primarily through the formation of oxime bonds. Oxime ligation is a powerful bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. rsc.orgnih.gov

The reaction between the hydroxylamine group of this compound and a carbonyl group (aldehyde or ketone) on another molecule results in the formation of a stable oxime linkage. This strategy is widely employed for the assembly of complex biomolecules, such as peptides, proteins, and antibody-drug conjugates. The trifluoromethoxy group can offer advantages in this context by enhancing the stability and modifying the pharmacokinetic properties of the resulting bioconjugate. rsc.org

Precursor for Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are core structures in a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound serves as a valuable precursor for the synthesis of several important classes of these compounds, including pyridines, pyrazoles, and isoxazoles.

Pyridine Synthesis: Pyridine rings can be constructed through condensation reactions involving a nitrogen source. While direct synthesis from this specific hydroxylamine might be complex, it can be a precursor to aminating agents or participate in multi-component reactions that lead to highly substituted pyridines. The trifluoromethoxybenzyl group would be incorporated into the final heterocyclic product.

Pyrazole Synthesis: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. However, methods exist for the preparation of N-substituted pyrazoles directly from primary amines and diketones using electrophilic amination reagents, a transformation for which O-benzylhydroxylamine derivatives can be precursors. acs.orgmdpi.comresearchgate.netmdpi.com The reaction of this compound with a 1,3-diketone, under appropriate conditions, can lead to the formation of a pyrazole ring, with the trifluoromethoxybenzyl group attached to the nitrogen atom.

Isoxazole and Isoxazoline Synthesis: Isoxazoles and their partially saturated analogues, isoxazolines, are readily synthesized from hydroxylamine derivatives. One common method involves the reaction of hydroxylamine with α,β-unsaturated ketones or alkynes. nih.govijpsm.comnih.govorganic-chemistry.orgacs.org this compound can react with various precursors to yield isoxazoles and isoxazolines functionalized with the trifluoromethoxybenzyl group. These reactions often proceed through a [3+2] cycloaddition of an in situ generated nitrone.

Table 2: Heterocyclic Systems Derived from O-benzylhydroxylamine Precursors

| Heterocycle | General Precursors | Potential Role of this compound |

| Pyridine | 1,5-dicarbonyls, ammonia/amines | Source of nitrogen in multi-component reactions |

| Pyrazole | 1,3-diketones, hydrazines/amines | Nitrogen source for N-substituted pyrazoles |

| Isoxazole | α,β-unsaturated carbonyls, alkynes | Reactant to form the isoxazole ring |

| Isoxazoline | α,β-unsaturated carbonyls, alkenes | Reactant to form the isoxazoline ring |

Applications in Chemical Probe Design and Molecular Tools (General Principles)

Chemical probes are essential tools for studying biological processes. The unique properties of the trifluoromethoxy group make this compound an attractive building block for the design of such probes. The -OCF3 group is known for its high metabolic stability and its ability to modulate the electronic properties of a molecule without significantly increasing its size. smolecule.com

Emerging Applications in Materials Science and Polymer Chemistry

The introduction of fluorinated groups into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific surface characteristics. While the direct polymerization of this compound is not a common application, its derivatives can be used to functionalize polymers or as monomers in the synthesis of specialty polymers.

For instance, polymers containing trifluoromethyl or trifluoromethoxy groups are being explored for applications in low-dielectric materials for microelectronics and as high-performance coatings. tandfonline.comacs.orgnih.govresearchgate.nettandfonline.com The trifluoromethoxybenzyl group can be incorporated into polymer backbones or as pendant groups to impart desired properties.

Furthermore, the reactivity of the hydroxylamine group can be exploited for the surface functionalization of polymers. By grafting molecules containing the this compound moiety onto a polymer surface, its hydrophobicity, biocompatibility, or reactivity can be tailored for specific applications, such as in biomedical devices or advanced separation membranes. nih.govrsc.orgresearchgate.netmdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies for O 4 Trifluoromethoxy Benzyl Hydroxylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including O-(4-(trifluoromethoxy)benzyl)hydroxylamine. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For this compound, ¹H NMR and ¹³C NMR would be the primary techniques used. The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group and the hydroxylamine (B1172632) moiety. The aromatic protons would likely appear as two doublets in the range of 7.2-7.5 ppm, characteristic of a para-substituted benzene ring. The benzylic protons (-CH₂-) would present as a singlet around 5.0 ppm, and the amine protons (-NH₂) would likely be a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. The spectrum would show signals for the trifluoromethoxy carbon, the aromatic carbons, and the benzylic carbon. The trifluoromethoxy group's carbon would exhibit a quartet due to coupling with the three fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -CH₂ONH₂) | 7.4 - 7.5 (d) | ~130 |

| Aromatic CH (ortho to -OCF₃) | 7.2 - 7.3 (d) | ~121 |

| Benzylic CH₂ | ~5.0 (s) | ~76 |

| Amine NH₂ | Variable (broad s) | N/A |

| Aromatic C-CH₂ | ~136 | ~136 |

| Aromatic C-OCF₃ | N/A | ~149 |

| -OCF₃ | N/A | ~121 (q) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) would be employed.

In a high-resolution mass spectrum (HRMS), the compound would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact mass, which allows for the determination of its molecular formula (C₈H₈F₃NO₂).

Under electron ionization, the molecule would undergo fragmentation, providing valuable structural information. The most common fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, which would lead to the formation of a stable 4-(trifluoromethoxy)benzyl cation. This fragment would likely be the base peak in the spectrum. Other fragments could arise from the loss of the hydroxylamine moiety or rearrangements.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment |

| 207 | Molecular Ion [M]⁺ | [C₈H₈F₃NO₂]⁺ |

| 175 | [M - NH₂O]⁺ | [C₈H₆F₃O]⁺ |

| 91 | Tropylium ion (from rearrangement) | [C₇H₇]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. hmdb.ca These techniques are excellent for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the benzyl group would be slightly below 3000 cm⁻¹. The C-O stretching of the ether linkage would likely be in the 1200-1300 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethoxy group would be prominent in the 1100-1300 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes, which are often strong in Raman spectra. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. chemicalbook.comhumanjournals.com

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300-3500 (medium, two bands) | Weak |

| Aromatic C-H Stretch | 3000-3100 (medium) | Strong |

| Aliphatic C-H Stretch | 2850-2950 (medium) | Medium |

| C=C Aromatic Ring Stretch | 1450-1600 (medium) | Strong |

| N-H Bend | 1590-1650 (medium) | Weak |

| C-O-C Stretch | 1200-1300 (strong) | Medium |

| C-F Stretch | 1100-1300 (very strong) | Medium |

| N-O Stretch | ~1017 | ~1017 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govresearchgate.net If this compound can be obtained as a suitable single crystal, this technique can provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net This analysis allows for the construction of an electron density map of the molecule, from which the positions of the atoms can be determined. researchgate.net The crystal structure would reveal the conformation of the benzyl and hydroxylamine groups, as well as any hydrogen bonding or other non-covalent interactions that stabilize the crystal lattice. This information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

As of now, the crystal structure of this compound has not been reported in the Cambridge Structural Database.

Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

For a compound like this compound, which is a relatively non-volatile solid, reversed-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would likely provide good separation from any impurities. Detection could be achieved using a UV detector, as the benzene ring is a strong chromophore.

Gas chromatography could also be used, potentially after derivatization of the polar hydroxylamine group to increase its volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) would be a particularly powerful tool, providing both separation and identification of the compound and any impurities. nih.gov The retention time in a chromatographic run is a characteristic property of the compound under specific conditions and can be used for its identification and quantification.

Table 4: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Expected Outcome |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile Gradient | UV (e.g., at 254 nm) | A sharp peak at a specific retention time, allowing for purity assessment. |

| GC-MS | Capillary Column (e.g., DB-5) | Helium | Mass Spectrometry | Separation from volatile impurities and confirmation of identity via mass spectrum. |

Computational and Theoretical Studies of O 4 Trifluoromethoxy Benzyl Hydroxylamine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as O-(4-(trifluoromethoxy)benzyl)hydroxylamine. These calculations solve the Schrödinger equation, or approximations thereof, to provide detailed information about the distribution of electrons and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying organic molecules. nih.govmdpi.comresearchgate.net A typical DFT calculation on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to model the electronic system. nih.gov Such calculations would yield the optimized molecular geometry, corresponding to the lowest energy arrangement of the atoms.

From these calculations, key electronic properties can be determined. The distribution of electron density reveals the polar nature of the molecule, highlighting regions that are electron-rich or electron-deficient. This is crucial for understanding intermolecular interactions and sites of potential reactivity. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Natural Bond Orbital (NBO) analysis can further elucidate the bonding within the molecule, providing information on atomic charges, hybridization, and delocalization of electron density. This would allow for a detailed description of the covalent bonds, such as the C-O, N-O, and C-F bonds, and any non-covalent interactions present.

Table 1: Representative Data from Quantum Chemical Calculations This table illustrates the type of data that would be generated from quantum chemical calculations on this compound. The values are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available.

| Property | Description |

| Total Energy | The total electronic energy of the optimized geometry. |

| Dipole Moment | The magnitude and direction of the molecular dipole, indicating overall polarity. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. |

| Atomic Charges | Partial charges on each atom, indicating electron distribution. |

Conformation Analysis and Conformational Preferences

The flexibility of the benzyl (B1604629) and hydroxylamine (B1172632) moieties in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for interconversion.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule. By systematically rotating the rotatable bonds (e.g., the C-O and N-O bonds), different conformations can be generated. The energy of each conformation is then calculated to identify the low-energy, stable structures. For example, studies on benzyl alcohol have shown that the orientation of the hydroxyl group relative to the phenyl ring significantly impacts the molecule's stability. figshare.com

For this compound, key dihedral angles, such as the C-C-O-N and C-O-N-H angles, would be investigated. The results would likely show a preference for staggered conformations to minimize steric hindrance. Furthermore, the possibility of intramolecular hydrogen bonding between the hydroxylamine group and the trifluoromethoxy group could influence the conformational preferences.

Table 2: Illustrative Conformational Analysis Data This table demonstrates the kind of information that would be obtained from a conformational analysis of this compound. The conformers and energy values are hypothetical.

| Conformer | Dihedral Angle 1 (°C-C-O-N) | Dihedral Angle 2 (°C-O-N-H) | Relative Energy (kcal/mol) |

| A | 180 | 60 | 0.0 |

| B | 60 | 180 | 1.5 |

| C | -60 | 60 | 2.1 |

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques can be used to predict the reactivity and selectivity of this compound in various chemical reactions. By examining the electronic and steric properties of the molecule, it is possible to identify the most likely sites for nucleophilic or electrophilic attack.

The calculated electrostatic potential map would visually represent the electron-rich and electron-deficient regions on the molecular surface. For instance, the oxygen and nitrogen atoms of the hydroxylamine group are expected to be nucleophilic centers, while the hydrogen atoms of the hydroxylamine group would be acidic. The aromatic ring can also participate in electrophilic substitution reactions.

Computational models can also be used to study the interactions of this compound with other molecules, such as reagents or catalysts. By modeling the formation of intermolecular complexes, it is possible to understand the factors that govern the selectivity of a reaction, such as regioselectivity and stereoselectivity.

Reaction Pathway Analysis and Transition State Investigations

To gain a deeper understanding of a chemical reaction involving this compound, computational chemists can map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

The transition state is a high-energy structure that represents the energy barrier that must be overcome for the reaction to proceed. By locating the transition state and calculating its energy, the activation energy of the reaction can be determined. This information is crucial for predicting the rate of the reaction.

Methods such as synchronous transit-guided quasi-Newton (STQN) are used to locate transition states. Once found, the vibrational frequencies of the transition state are calculated to confirm that it is a true saddle point on the potential energy surface (i.e., it has one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path from the transition state down to the reactants and products, confirming the proposed mechanism.

Predictive Computational Approaches in this compound Chemistry

Predictive computational approaches aim to forecast the properties and behavior of new or unstudied molecules. In the context of this compound chemistry, these methods could be used to design new derivatives with desired properties or to predict the outcome of unknown reactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties. By developing such models for a series of related hydroxylamine derivatives, it would be possible to predict the properties of this compound.

Machine learning and artificial intelligence are also emerging as powerful tools in computational chemistry. These methods can be trained on large datasets of chemical information to learn complex relationships between molecular structure and properties, enabling rapid and accurate predictions for new compounds.

Future Directions and Research Opportunities for O 4 Trifluoromethoxy Benzyl Hydroxylamine

Exploration of Unconventional Synthetic Routes

While conventional methods for the synthesis of O-benzylhydroxylamines exist, future research will likely focus on developing more efficient, scalable, and novel synthetic strategies. The exploration of unconventional routes could provide significant advantages in terms of yield, selectivity, and process safety.

Key research opportunities include:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, such as temperature and mixing, leading to improved yields and purity. mdpi.com Microreactor technology can also enhance safety, particularly when handling energetic intermediates. mdpi.com

Photoredox Catalysis: The use of visible light photocatalysis could open up new, mild pathways for the construction of the C-O-N linkage, potentially proceeding through radical-based mechanisms that are inaccessible with traditional thermal methods. organic-chemistry.org

Biocatalysis: The development of enzymatic routes could offer unparalleled selectivity and sustainability. Future work might involve screening for novel enzymes or engineering existing ones to catalyze the specific O-alkylation of hydroxylamine (B1172632) with the 4-(trifluoromethoxy)benzyl moiety, operating in environmentally benign aqueous media.

| Synthetic Methodology | Potential Advantages | Primary Research Focus |

|---|---|---|

| Continuous Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, higher purity. mdpi.com | Optimization of reactor design and reaction conditions (temperature, residence time). |

| Photoredox Catalysis | Mild reaction conditions, access to unique radical intermediates, high functional group tolerance. organic-chemistry.org | Development of suitable photocatalysts and exploration of novel activation pathways. |

| Biocatalysis | High chemo- and regioselectivity, environmentally friendly (aqueous media, mild temperatures), reduced byproducts. | Enzyme discovery and protein engineering to create specific biocatalysts. |

Discovery of Novel Reactivity and Catalytic Transformations

The hydroxylamine functional group is a rich platform for discovering new chemical reactions. Future work on O-(4-(trifluoromethoxy)benzyl)hydroxylamine will aim to harness its unique electronic nature for novel transformations, particularly in catalysis.

Promising areas of investigation include:

Ligand Development for Transition Metal Catalysis: The nitrogen and oxygen atoms can act as a bidentate or monodentate ligand for various transition metals. The trifluoromethoxy group's strong electron-withdrawing nature could modulate the electronic properties of a metal center, leading to catalysts with unique activity and selectivity in reactions like cross-coupling or asymmetric synthesis.

Electrophilic Amination Reagent: Analogous to O-benzoylhydroxylamines, this compound could be developed as a reagent for electrophilic amination, enabling the direct transfer of the "-NH-O-benzyl" moiety to nucleophiles. vivekanandcollege.ac.in

Precursor for Radical Species: Under appropriate conditions (e.g., photolytic or redox-initiated), the N-O bond could undergo homolytic cleavage to generate aminoxyl radicals, which are valuable intermediates for controlled polymerization or selective oxidation reactions.

| Reaction Class | Potential Role of the Compound | Target Transformations |

|---|---|---|

| Transition Metal Catalysis | As a tunable ligand for metal centers. | Asymmetric hydrogenation, C-H activation, cross-coupling reactions. |

| C-N Bond Formation | As an electrophilic nitrogen source. vivekanandcollege.ac.in | Amination of organometallic reagents, hydroamination of alkenes. |

| Radical Chemistry | As a precursor to aminoxyl radicals. | Controlled radical polymerization (e.g., NMP), catalytic aerobic oxidation. |

Expansion into New Areas of Chemical Science and Technology

The unique combination of the benzyloxyamine core and the trifluoromethoxy substituent makes this molecule an attractive building block for applications beyond traditional organic synthesis.

Future applications could be found in:

Medicinal Chemistry: The trifluoromethoxy group is a highly sought-after substituent in drug design for its ability to improve metabolic stability, membrane permeability, and binding affinity. This compound could serve as a key fragment for synthesizing new therapeutic agents, particularly enzyme inhibitors, as the related O-alkylhydroxylamines have shown promise as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1). nih.gov

Materials Science: Incorporation of this molecule into polymer backbones or as a pendant group could lead to new materials with enhanced thermal stability, low dielectric constants, or specific surface properties. Its fluorinated nature makes it a candidate for developing hydrophobic or oleophobic coatings.

Agrochemicals: The development of new pesticides and herbicides often relies on fluorinated scaffolds to enhance efficacy and bioavailability. This compound could be a valuable starting material for creating novel agrochemicals with improved activity profiles.

Development of Environmentally Benign Methodologies

Aligning with the principles of green chemistry, a major future direction will be the development of sustainable synthetic and application methodologies.

Research efforts should be directed towards:

Aqueous Synthesis: Designing synthetic routes that can be performed in water would eliminate the need for volatile organic solvents. researchgate.net

One-Pot Procedures: Combining multiple reaction steps into a single, one-pot process reduces waste, energy consumption, and purification efforts. arabjchem.orgresearchgate.net

Catalyst Recycling: For any catalytic applications, developing systems where the catalyst can be easily recovered and reused is crucial for economic and environmental viability. researchgate.net

| Strategy | Objective | Example Implementation |

|---|---|---|

| Use of Green Solvents | Reduce pollution and health hazards. | Developing synthetic protocols in water or other bio-based solvents. researchgate.net |

| Atom Economy | Maximize the incorporation of reactant atoms into the final product. | Focusing on addition reactions and catalytic cycles over stoichiometric reagents. |

| Process Intensification | Minimize waste and energy usage. | Employing one-pot syntheses to avoid intermediate isolation and purification steps. arabjchem.org |

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the vast chemical space and reaction conditions associated with this compound can be dramatically accelerated by modern automation technologies.

The integration of these tools will be pivotal for:

Reaction Optimization: Automated platforms can rapidly screen hundreds or thousands of catalysts, solvents, and reaction conditions in parallel, quickly identifying optimal parameters for new synthetic methods or catalytic transformations. researchgate.net

Library Synthesis: For drug discovery and materials science applications, automated synthesizers can generate large libraries of derivatives for high-throughput screening (HTS). rug.nlrsc.org This allows for the rapid identification of compounds with desired biological activity or material properties.

Data-Driven Research: High-throughput experimentation generates massive datasets that can be used with machine learning algorithms to predict reaction outcomes, discover new structure-activity relationships, and guide future research efforts more intelligently. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for O-(4-(trifluoromethoxy)benzyl)hydroxylamine, and what key reagents are involved?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 4-(trifluoromethoxy)benzyl halides (e.g., chloride or bromide) with hydroxylamine derivatives under basic conditions. For example, O-benzyl hydroxylamine hydrochloride can be coupled with trifluoromethoxy-substituted benzoyl chlorides in dichloromethane (DCM) using sodium carbonate as a base . Alternative routes may employ sodium pivalate in acetonitrile for improved selectivity . Key reagents include O-benzyl hydroxylamine hydrochloride, p-trifluoromethyl benzoyl chloride, and sodium carbonate, with DCM or acetonitrile as solvents .

Q. What safety protocols are critical when handling this compound?

Hazard analyses must precede experiments, focusing on mutagenicity and decomposition risks. Ames II testing indicates this compound has lower mutagenicity than other anomeric amides but requires precautions comparable to benzyl chloride . Decomposition occurs upon heating (observed via differential scanning calorimetry, DSC), necessitating storage below 25°C in inert atmospheres . Use fume hoods, nitrile gloves, and eye protection. Avoid exposure to strong acids/bases to prevent hazardous byproducts .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Liquid chromatography-mass spectrometry (LCMS) with formic acid in acetonitrile is standard for purity assessment (e.g., retention time ~4.03 min) . Nuclear magnetic resonance (NMR) (¹H, ¹³C) confirms structural integrity, particularly for trifluoromethoxy and benzyl groups. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) validate molecular weight and functional groups . For stability studies, thermogravimetric analysis (TGA) complements DSC to monitor decomposition .

Advanced Questions

Q. How can reaction conditions be optimized to scale up synthesis while minimizing decomposition?

Scaling requires careful temperature control (<50°C) and inert gas purging to prevent oxidative degradation. Use slow addition of reagents (e.g., p-trifluoromethyl benzoyl chloride) to avoid exothermic side reactions . Replace DCM with acetonitrile for better solubility of intermediates, and employ sodium pivalate to enhance coupling efficiency . Monitor reaction progress via inline LCMS to terminate before decomposition occurs .

Q. How can researchers achieve regioselectivity in functionalizing this compound?

Regioselectivity is influenced by steric and electronic effects. For example, thionyl chloride in DCM/DMF selectively activates sulfonic acid groups for subsequent coupling with amines or thiadiazoles . To target the hydroxylamine moiety, protect the benzyl group with tert-butyldimethylsilyl (TBDMS) chloride before functionalization . Catalyst screening (e.g., palladium complexes) may improve selectivity in cross-coupling reactions .

Q. How should contradictions in mutagenicity data between this compound and related analogs be resolved?

Discrepancies arise from structural variations (e.g., trifluoromethoxy vs. nitro groups) and assay conditions. Compare Ames II results across analogs under identical protocols . Computational modeling (e.g., quantitative structure-activity relationship, QSAR) can identify structural motifs contributing to mutagenicity. Validate findings with in vitro micronucleus tests to confirm genotoxicity thresholds .

Q. What mechanistic insights explain the reactivity of this compound in aza-Hock rearrangements?

In acidic media (e.g., hexafluoroisopropanol, HFIP), the hydroxylamine group facilitates benzyl cation formation, enabling aryl migration to generate iminium intermediates. Hydrolysis of these intermediates yields substituted anilines . Kinetic studies (e.g., variable-temperature NMR) and deuterium labeling can elucidate rate-determining steps, such as benzyl alcohol solvolysis or aryl migration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.